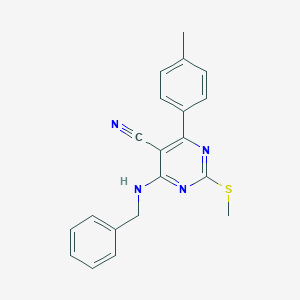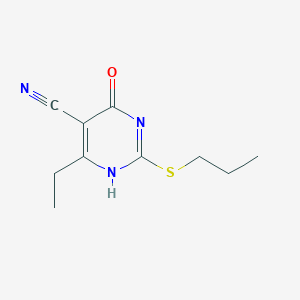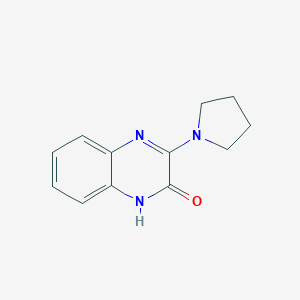
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action is being studied to understand its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the cell membrane of pathogenic microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. Moreover, it has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile in lab experiments is its potential as a potent anticancer, antifungal, and antibacterial agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential as a drug for the treatment of cancer, bacterial, and fungal infections. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile. One of the most commonly used methods involves the reaction of 4-methylphenyl-2-methylthio-5-nitro pyrimidine with benzylamine in the presence of a base such as potassium carbonate in acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has shown potential applications in various fields of scientific research. It has been studied for its anticancer activity and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogenic microorganisms. Moreover, it has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Nom du produit |
4-(Benzylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile |
|---|---|
Formule moléculaire |
C20H18N4S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
4-(benzylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H18N4S/c1-14-8-10-16(11-9-14)18-17(12-21)19(24-20(23-18)25-2)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,22,23,24) |
Clé InChI |
OAINBJDWJYHNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)


![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)